Cas no 223555-55-3 (1-(2-(Benzyloxy)ethoxy)-2-bromobenzene)

1-(2-(Benzyloxy)ethoxy)-2-bromobenzene is a brominated aromatic ether compound featuring a benzyl-protected ethylene glycol linker. This structure offers versatility as an intermediate in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions such as Suzuki or Heck couplings. The benzyloxyethoxy moiety enhances solubility in organic solvents, facilitating handling in synthetic workflows. The bromine substituent at the ortho position provides a reactive site for further functionalization, making it valuable for constructing pharmacophores or advanced materials. Its stability under standard conditions ensures reliable performance in multi-step syntheses. This compound is particularly useful in medicinal chemistry and materials science for tailored molecular design.
1-(2-(Benzyloxy)ethoxy)-2-bromobenzene structure
223555-55-3 structure
商品名:1-(2-(Benzyloxy)ethoxy)-2-bromobenzene
CAS番号:223555-55-3
MF:C15H15O2Br
メガワット:307.1824
CID:851020
PubChem ID:22503591

1-(2-(Benzyloxy)ethoxy)-2-bromobenzene 化学的及び物理的性質

名前と識別子

    • 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene
    • ACMC-209fvi
    • AK-98451
    • ANW-24844
    • CTK8B1228
    • KB-212503
    • MolPort-015-143-791
    • SureCN4772591
    • DB-249768
    • YIA55555
    • BS-24917
    • DTXSID00626300
    • AKOS015888555
    • 1-bromo-2-(2-phenylmethoxyethoxy)benzene
    • SCHEMBL4772591
    • MFCD18434452
    • 223555-55-3
    • 1-[2-(Benzyloxy)ethoxy]-2-bromobenzene
    • MDL: MFCD18434452
    • インチ: InChI=1S/C15H15BrO2/c16-14-8-4-5-9-15(14)18-11-10-17-12-13-6-2-1-3-7-13/h1-9H,10-12H2
    • InChIKey: GCBUJRPCJIWYRF-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)COCCOC2=CC=CC=C2Br

計算された属性

  • せいみつぶんしりょう: 306.02554g/mol
  • どういたいしつりょう: 306.02554g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 18.5Ų

1-(2-(Benzyloxy)ethoxy)-2-bromobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Crysdot LLC
CD12094579-10g
1-(2-(Benzyloxy)ethoxy)-2-bromobenzene
223555-55-3 95+%
10g
$384 2024-07-24
Crysdot LLC
CD12094579-25g
1-(2-(Benzyloxy)ethoxy)-2-bromobenzene
223555-55-3 95+%
25g
$677 2024-07-24
TRC
B287503-250mg
1-(2-(Benzyloxy)ethoxy)-2-bromobenzene
223555-55-3
250mg
$ 75.00 2023-04-18
TRC
B287503-100mg
1-(2-(Benzyloxy)ethoxy)-2-bromobenzene
223555-55-3
100mg
$ 64.00 2023-04-18
Alichem
A019089517-25g
1-(2-(Benzyloxy)ethoxy)-2-bromobenzene
223555-55-3 95%
25g
$670.32 2023-09-02
Fluorochem
218691-1g
1-(2-(Benzyloxy)ethoxy)-2-bromobenzene
223555-55-3 95%
1g
£100.00 2021-06-29
A2B Chem LLC
AD24746-1g
1-(2-(Benzyloxy)ethoxy)-2-bromobenzene
223555-55-3 95%
1g
$97.00 2024-04-20
TRC
B287503-1g
1-(2-(Benzyloxy)ethoxy)-2-bromobenzene
223555-55-3
1g
$ 98.00 2023-04-18
Alichem
A019089517-10g
1-(2-(Benzyloxy)ethoxy)-2-bromobenzene
223555-55-3 95%
10g
$415.16 2023-09-02
Fluorochem
218691-25g
1-(2-(Benzyloxy)ethoxy)-2-bromobenzene
223555-55-3 95%
25g
£900.00 2021-06-29

1-(2-(Benzyloxy)ethoxy)-2-bromobenzene 関連文献

1-(2-(Benzyloxy)ethoxy)-2-bromobenzeneに関する追加情報

Professional Introduction to Compound with CAS No. 223555-55-3 and Product Name: 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene

The compound with the CAS number 223555-55-3 and the product name 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular pharmacology. The presence of both bromine and benzyloxy functional groups makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, which often exhibit remarkable biological activity. The structural motif of 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene aligns well with this trend, as it incorporates elements that are known to enhance binding affinity and metabolic stability. Specifically, the bromine substituent at the 2-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many active pharmaceutical ingredients (APIs).

The benzyloxy group, located at the 2-position of the benzene ring, contributes to the compound's solubility and lipophilicity balance, making it an attractive candidate for formulation studies. This balance is crucial for ensuring adequate bioavailability while minimizing side effects. Additionally, the ethoxy chain between the benzene ring and the benzyloxy group introduces flexibility into the molecular structure, which can be exploited to fine-tune interactions with biological targets.

Recent studies have highlighted the importance of 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By serving as a key intermediate, this compound enables researchers to develop highly specific inhibitors that target aberrant signaling pathways. For instance, modifications to the benzyloxy group have been shown to influence binding kinetics and selectivity, thereby enhancing therapeutic efficacy.

The utility of 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene extends beyond kinase inhibition. Its structural features make it a valuable building block for exploring other therapeutic areas, including anti-inflammatory and antimicrobial agents. The bromine atom at the 2-position allows for easy derivatization into various pharmacophores, while the benzyloxy group can be modified to improve pharmacokinetic properties. These attributes underscore its versatility as a synthetic intermediate.

In academic research, 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene has been employed in studies aimed at understanding structure-activity relationships (SAR). By systematically altering substituents on the benzene ring or the benzyloxy group, researchers can gain insights into how specific chemical modifications affect biological activity. Such investigations are critical for optimizing lead compounds during drug discovery pipelines. The compound's well-defined reactivity also makes it suitable for developing new synthetic methodologies, potentially accelerating future research endeavors.

The synthesis of 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene itself is an intriguing process that showcases modern organic chemistry techniques. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include bromination of a suitable aromatic substrate followed by etherification using benzyl alcohol derivatives. Advanced catalytic systems have been employed to enhance reaction efficiency and selectivity. For example, palladium-catalyzed cross-coupling reactions have been utilized to introduce functional groups with high precision.

From an industrial perspective, the production of 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene on scale presents unique challenges but also opportunities for innovation. Process optimization is essential to ensure high yields and purity while maintaining cost-effectiveness. Continuous flow chemistry has emerged as a promising approach for large-scale synthesis, offering benefits such as improved reproducibility and reduced waste generation. As demand for specialized intermediates grows, such technologies will play an increasingly vital role in pharmaceutical manufacturing.

The regulatory landscape surrounding compounds like 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene is another critical consideration. While not classified as hazardous or controlled substances under current guidelines, compliance with Good Manufacturing Practices (GMP) is mandatory to ensure product quality and consistency. Documentation of synthetic routes, impurity profiles, and analytical data are essential components of regulatory submissions. Manufacturers must also adhere to environmental regulations when handling solvents and byproducts during production.

Looking ahead, future research directions involving 1-(2-(Benzyloxy)ethoxy)-2-bromobenzene may explore its potential in medicinal chemistry beyond kinase inhibition. For instance, investigations into its role as a scaffold for developing antiviral or anti-neoplastic agents could yield novel therapeutic strategies. Additionally, computational modeling techniques may be employed to predict binding affinities and optimize derivatives before experimental synthesis begins.

In conclusion,1-(2-(Benzyloxy)ethoxy)-2-bromobenzene, identified by CAS number 223555-55-3, represents a significant asset in modern pharmaceutical research due to its structural versatility and functional utility. Its role as an intermediate in synthesizing biologically active molecules underscores its importance in drug discovery efforts aimed at addressing unmet medical needs across various therapeutic areas.

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